Acamelin

Description

Current Scientific Understanding of Naturally Occurring Benzofuranoquinones

Benzofuranoquinones are a relatively rare class of naturally occurring heterocyclic quinones. researchgate.netnih.gov These compounds are characterized by a benzofuran (B130515) nucleus fused to a quinone moiety. The quinone portion, typically a p-benzoquinone, is a well-known pharmacophore involved in various biological redox processes. researchgate.netnih.gov The fusion of this reactive system with a furan (B31954) ring introduces structural rigidity and modifies the electronic properties of the quinone, leading to unique chemical and biological characteristics.

The scientific interest in benzofuran derivatives stems from their wide range of biological activities, including antimicrobial and anti-inflammatory properties. Synthetic benzofuran derivatives have been the subject of numerous studies to explore their therapeutic potential. For instance, various synthetic benzofuranones have been investigated for their antimicrobial and anticancer activities.

Naturally occurring quinones are widespread and play crucial roles in biological systems, including electron transport and oxidative phosphorylation. researchgate.net The incorporation of a furan ring to form a benzofuranoquinone creates a distinct chemical entity whose properties are an active area of investigation.

Historical Context of Acamelin Isolation from Acacia melanoxylon R. Br.

This compound was first isolated from the heartwood of the Australian blackwood tree, Acacia melanoxylon R. Br. researchgate.netnih.gov This tree has been recognized as a valuable commercial timber, but has also been known to cause health issues for woodworkers since 1925, including allergic contact dermatitis. nih.gov Early chemical investigations of the wood identified several compounds, but none could be definitively assigned as the etiological agents for the observed allergic reactions. nih.gov

In 1980, a significant breakthrough was made by H.W. Schmalle and B.M. Hausen. researchgate.net Through chemical studies on extracts of Acacia melanoxylon heartwood, they identified two quinonoid constituents. researchgate.netnih.gov One was a yellow quinone, identified as 2,6-dimethoxy-1,4-benzoquinone. nih.gov The second, a red quinone, was a novel compound. nih.gov Through X-ray analysis, its structure was determined to be 6-methoxy-2-methyl-3,5-dihydrobenzofurano-4,7-dione. nih.gov This newly identified molecule was named "this compound." researchgate.netnih.gov

The isolation of this compound, alongside 2,6-dimethoxy-1,4-benzoquinone, provided the first concrete evidence of sensitizing quinones in Australian blackwood. researchgate.netnih.gov Other phytochemicals have also been isolated from Acacia melanoxylon, including various flavonoids, lupeol (B1675499), coumaroyl lupeol derivatives, and kolavic acid 15-methyl ester. nih.gov

The Significance of this compound as a Unique Furanoquinone Structure

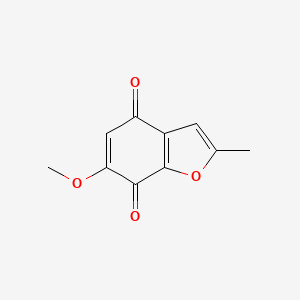

This compound is chemically defined as 6-methoxy-2-methyl-1-benzofuran-4,7-dione, with the molecular formula C₁₀H₈O₄. It is classified as a member of the 1-benzofurans and p-quinones. The significance of this compound lies in its classification as a naturally occurring furanoquinone, a relatively uncommon structural motif in nature. researchgate.netnih.gov While other quinones are abundant, the fusion of a furan ring to a benzoquinone core, as seen in this compound, is a rare occurrence. researchgate.netnih.govnih.gov

The structure of this compound is notable for its specific substitution pattern: a methoxy (B1213986) group at position 6 and a methyl group at position 2 of the benzofuran-4,7-dione scaffold. This arrangement of functional groups contributes to its unique chemical properties and is a subject of interest in synthetic and medicinal chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₈O₄ |

| Molecular Weight | 192.17 g/mol |

| IUPAC Name | 6-methoxy-2-methyl-1-benzofuran-4,7-dione |

| CAS Number | 74161-27-6 |

| Appearance | Red quinone |

Data sourced from PubChem and historical isolation reports.

Overview of Research Trajectories in this compound Studies

Following its isolation and characterization, research involving this compound has primarily been contextualized within the broader study of contact allergens from natural sources. researchgate.netnih.gov Its identification as a sensitizing agent in Acacia melanoxylon was a key finding. nih.gov

While extensive research has been conducted on the synthesis and biological activities of various benzofuran and quinone derivatives, dedicated studies focusing solely on this compound appear to be limited. The research landscape suggests that this compound is often cited as an example of a rare, naturally occurring furanoquinone rather than being the central subject of extensive biological or synthetic investigation. nih.govepdf.pub

Current research trajectories in related fields that could encompass this compound in the future include:

Synthetic Methodologies: The development of novel synthetic routes to access the benzofuranoquinone core is an active area of research. Such methods could be applied to the synthesis of this compound and its analogues to enable more detailed biological evaluation.

Biological Screening: As part of broader screens of natural product libraries, this compound could be tested for a variety of biological activities beyond its known sensitizing properties. The quinone and benzofuran motifs are present in many biologically active molecules, suggesting that this compound could possess other, as-yet-undiscovered biological functions.

Phytochemical Surveys: Further phytochemical investigations of Acacia species and other related plants may lead to the discovery of additional furanoquinones, providing more context for the biosynthesis and ecological role of this compound.

Structure

2D Structure

3D Structure

Properties

CAS No. |

74161-27-6 |

|---|---|

Molecular Formula |

C10H8O4 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

6-methoxy-2-methyl-1-benzofuran-4,7-dione |

InChI |

InChI=1S/C10H8O4/c1-5-3-6-7(11)4-8(13-2)9(12)10(6)14-5/h3-4H,1-2H3 |

InChI Key |

DNQLVCZXYPFUHF-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(O1)C(=O)C(=CC2=O)OC |

Canonical SMILES |

CC1=CC2=C(O1)C(=O)C(=CC2=O)OC |

Appearance |

Solid powder |

Other CAS No. |

74161-27-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6-methoxy-2-methyl-3,5-dihydrobenzofuran-4,7-dione acamelin |

Origin of Product |

United States |

Advanced Structural Elucidation and Stereochemical Investigations of Acamelin

Methodological Frameworks for Acamelin Structural Determination

The definitive assignment of this compound's chemical structure was achieved through a combination of advanced analytical techniques, primarily relying on X-ray crystallography and various spectroscopic methods.

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

Beyond X-ray crystallography, advanced spectroscopic techniques are indispensable for comprehensive structure elucidation of natural products. While specific detailed spectroscopic data (e.g., full NMR shifts) for this compound were not extensively elaborated in the initial discovery reports, such methods are routinely employed in the characterization of compounds isolated from Acacia melanoxylon nih.govru.ac.za. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D techniques, is fundamental for determining the connectivity of atoms and the spatial arrangement of functional groups within a molecule nih.govru.ac.zacdutcm.edu.cn. Mass spectrometry (MS) provides crucial information regarding the molecular weight and fragmentation patterns, aiding in the determination of the molecular formula and structural fragments nih.govru.ac.za. Additionally, techniques like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer insights into the electronic transitions and characteristic functional groups present in the compound, respectively cdutcm.edu.cnwikidata.org. The combined application of these spectroscopic methods provides a robust framework for confirming and refining structural assignments, complementing the atomic-level precision offered by X-ray crystallography.

Conformational Analysis and Molecular Dynamics of the this compound Scaffold

Conformational analysis and molecular dynamics (MD) simulations are advanced computational techniques used to understand the three-dimensional shapes and dynamic behaviors of molecules ctdbase.orgchem960.comwikipedia.orgthegoodscentscompany.com. Conformational analysis focuses on the study of the energetics between different rotamers, providing insights into the stability of various molecular isomers by considering their spatial orientation and through-space interactions ctdbase.org. Molecular dynamics simulations, on the other hand, model the physical movements of atoms and molecules over a period, offering a "movie-like" view of how structures move, grow, and change at an atomic level wikipedia.orgthegoodscentscompany.commdpi.comjapsonline.comwikipedia.org.

While specific detailed research findings on the conformational analysis or molecular dynamics of the this compound scaffold were not identified in the provided search results, these methodologies are broadly applicable to complex organic molecules like furanoquinones. For a compound such as this compound, these techniques could be utilized to:

Explore stable conformations: Identify the most energetically favorable three-dimensional arrangements of the this compound molecule, considering the flexibility of its furanoquinone ring system and methoxy (B1213986)/methyl substituents.

Investigate intramolecular interactions: Analyze hydrogen bonding, steric hindrance, and other non-covalent interactions that influence the molecule's shape and stability.

Simulate molecular behavior: Predict how this compound might interact with its environment or other molecules, which could be relevant for understanding its biological activities or chemical reactivity.

Assess stereochemical implications: Although X-ray crystallography provides a definitive static structure, MD simulations could explore the dynamic interconversion between possible stereoisomers or conformers if such flexibility exists within the furanoquinone framework.

The application of these computational approaches would provide a deeper understanding of this compound's intrinsic molecular properties and its potential interactions within biological or chemical systems.

Characterization of Naturally Occurring this compound Analogues and Related Quinonoids from Acacia Species

This compound is a furanoquinone isolated from Acacia melanoxylon nih.govwikipedia.orgwikidata.org. The genus Acacia is known for its rich and diverse phytochemical composition, including various quinonoids and other phenolic compounds wikipedia.org.

One significant quinonoid related to this compound and also isolated from Acacia melanoxylon is 2,6-dimethoxy-1,4-benzoquinone wikipedia.orgwikidata.org. This yellow quinone was identified alongside the red furanoquinone, this compound, through X-ray analysis, and both have been implicated as contact sensitizers wikipedia.orgwikidata.org.

Beyond these quinonoids, Acacia melanoxylon has been a source of numerous other natural products, highlighting the chemical diversity within the species. These include:

Flavonoids and their derivatives: Hyperoside (quercetin-3-d-galactoside), dihydroflavonoids, hydroxyflavans, and leucoanthocyanidins nih.gov. Melacacidin, a flavan-3,4-diol, is also a known sensitizer (B1316253) found in Acacia melanoxylon mdpi.com.

Triterpenoids: Lupeol (B1675499), 3β-Z-coumaroyl lupeol, and 3β-E-coumaroyl lupeol (dioslupecin A) nih.gov.

Other compounds: Kolavic acid 15-methyl ester and vomifoliol (B113931) (blumenol A) nih.gov.

The presence of these structurally diverse compounds underscores the complex biosynthetic pathways active in Acacia species, leading to a wide array of natural products with varying chemical scaffolds and potential biological roles.

Sophisticated Synthetic Methodologies for Acamelin and Its Structural Analogues

Comprehensive Analysis of Established Acamelin Total Synthesis Pathways

A pivotal step in the established synthesis of this compound is the intramolecular Wittig reaction, which is crucial for the formation of the benzofuran (B130515) core fishersci.cafishersci.ca. This reaction typically involves an ester of an o-hydroxybenzyl bromide, which undergoes cyclization to yield the desired benzofuran derivative fishersci.ca. Specifically, the synthesis by McKittrick and Stevenson utilizes an intramolecular Wittig reaction of an ortho-acetoxybenzyl bromide to construct the 2-methylbenzofuran (B1664563) moiety fishersci.caamericanelements.com. The process involves several stages: acylation of a hydroxyl group, bromination of a methyl residue, subsequent conversion to a phosphonium (B103445) salt, generation of the ylide by treatment with a base, and finally, the intramolecular Wittig cyclization to form the benzofuran americanelements.com. This method of benzofuran formation has also found utility in the synthesis of other natural products, such as eupomatenoids and extractives from Sophora tomentosa fishersci.ca. The Wittig reaction, known for its ability to form carbon-carbon double bonds, is particularly effective in intramolecular cyclizations to create cyclic structures under often mild conditions americanelements.comnih.gov.

Following the formation of the benzofuran core, the construction of the quinone system is a critical phase in this compound synthesis. The conversion of the benzofuran intermediate (specifically, the acetate (B1210297) derivative, compound 7 in one pathway) into the benzofuranoquinone (this compound, compound 1) is achieved through strategic oxidation and functionalization steps fishersci.ca. A key transformation involves the reductive hydrolysis of the acetate intermediate using lithium aluminum hydride, which yields a phenol (B47542) derivative (compound 8) fishersci.ca. This phenol is then subjected to oxidation with Fremy's salt (potassium nitrosodisulfonate) to afford this compound in a reported 73% yield fishersci.ca. Quinones, in general, are often synthesized through the oxidation of phenols, 1,4-dihydroxybenzenes, or hydroquinones thegoodscentscompany.com. Various oxidizing agents can be employed for quinone synthesis, including silver oxide, manganese oxide, nitric acid, ceric ammonium (B1175870) nitrate (B79036) (CAN), and notably, Fremy's salt thegoodscentscompany.com. Electrochemical oxidation methods also represent a viable approach for the synthesis of substituted quinones sigmaaldrich.com.

The total synthesis of this compound begins with readily available starting materials, such as 3-methoxypyrocatechol fishersci.ca. The pathway involves a sequence of transformations through various precursors and intermediates, each with specific reactivity profiles. Key intermediates in the synthesis include 2,3-dihydroxy-4-methoxybenzaldehyde, dihydroxytoluene, a diacetoxy derivative, and a benzylic bromide fishersci.ca. The benzylic bromide intermediate, for instance, was observed to darken upon attempted recrystallization, indicating its inherent reactivity and necessitating its use without further purification in one synthetic route fishersci.ca. Reactive intermediates are transient, high-energy molecular species that rapidly transform into more stable products within a reaction pathway wikiwand.com. Their existence, though often fleeting, can be inferred through experimental observations and dictates the subsequent steps in a synthetic sequence wikiwand.com.

Table 1: Key Precursors and Intermediates in this compound Synthesis

| Compound Name | Role in Synthesis | PubChem CID |

| 3-Methoxypyrocatechol | Starting Material | 13622 |

| 2,3-Dihydroxy-4-methoxybenzaldehyde | Intermediate | (Not found) |

| Dihydroxytoluene | Intermediate | (Not found) |

| Diacetoxy derivative | Intermediate | (Not found) |

| Benzylic bromide | Intermediate | (Not found) |

| Benzofuran intermediate | Intermediate | (Not found) |

| Phenol intermediate | Intermediate | (Not found) |

Development of Convergent and Stereoselective Synthetic Approaches to this compound

Regarding stereoselective synthesis, it focuses on the preparation of a single enantiomer or diastereomer of a product. Given this compound's chemical structure (6-methoxy-2-methylbenzofuran-4,7-dione), it does not possess chiral centers, and therefore, stereoselective synthesis is not directly applicable to this compound itself. However, for chiral structural analogues of this compound, stereoselective methodologies would be crucial. Techniques for achieving stereoselectivity include utilizing chiral starting materials (chiral pool), resolution of racemic mixtures, employing chiral auxiliaries, or designing enantioselective reactions with chiral reagents or catalysts. While these general principles are widely applied in natural product synthesis, specific convergent or stereoselective approaches for this compound or its chiral analogues were not detailed in the provided literature.

Chemoenzymatic Synthesis and Biocatalytic Transformations of this compound Precursors

Chemoenzymatic synthesis and biocatalytic transformations offer attractive alternatives to traditional chemical methods in organic synthesis due to their mild reaction conditions, environmentally friendly nature, and high selectivity (chemo-, regio-, and stereoselectivity). Biocatalysts, primarily enzymes, can mediate complex chemical transformations, including the preparation of elaborate organic substrates and chiral compounds. For instance, biocatalytic procedures have been developed for abasic site precursors, demonstrating highly regioselective acylation and deacylation reactions. While biocatalysis is a powerful tool for the synthesis of complex molecules and chiral intermediates, specific applications of chemoenzymatic synthesis or biocatalytic transformations directly targeting this compound precursors were not explicitly detailed in the provided research. Such approaches would typically be explored for their potential to introduce chirality or improve the efficiency and sustainability of specific steps in the synthesis of complex natural products or their derivatives.

Scalable Synthetic Strategies for Bulk this compound Production for Research Purposes

The initial impetus for exploring alternative synthesis pathways for this compound was to provide larger quantities for more extensive biological testing, indicating a focus on scalability for research purposes fishersci.ca. The described synthesis, starting from 3-methoxypyrocatechol and involving key steps like the intramolecular Wittig reaction and subsequent oxidation, has demonstrated the feasibility of producing this compound fishersci.ca. The Wittig reaction step, for example, yielded the benzofuran intermediate in 50-60% yield, and the final oxidation to this compound achieved a 73% yield fishersci.ca.

For the bulk production of quinones, including this compound, various scalable strategies can be considered. Electrochemical oxidation methods, for instance, have been shown to be effective for the synthesis of substituted quinones on scales exceeding 100 grams, suggesting a potential for industrial application sigmaaldrich.com. Optimizing reaction conditions, solvent choices, and purification methods are crucial for transitioning laboratory-scale syntheses to bulk production for research needs, ensuring both efficiency and cost-effectiveness.

Table 2: Yields of Key Steps in this compound Synthesis

| Reaction Step | Reported Yield |

| Intramolecular Wittig reaction (to benzofuran) | 50-60% fishersci.ca |

| Oxidation to this compound (from phenol) | 73% fishersci.ca |

Information on the chemical compound "this compound" is not available in the public domain.

Despite a thorough search of scientific and chemical databases, no information could be found on a compound specifically named "this compound." This suggests that "this compound" may be a novel or proprietary substance not yet described in publicly accessible scientific literature, a highly specific internal research code, or a potential misspelling of a different compound.

Consequently, it is not possible to provide an article detailing the mechanistic research on this compound's biological activities, including its molecular mechanisms, receptor-ligand interactions, intracellular signaling pathways, enzymatic targets, in vitro cellular and molecular responses, or immunological effects as requested in the user's outline.

Without any available data, the specific research findings and data tables required for the article cannot be generated. Further investigation into the origin of the name "this compound" would be necessary to determine if information is available under an alternative designation.

Molecular Interaction Studies and Computational Chemistry of Acamelin

Experimental Probing of Acamelin Intermolecular Interactions

Experimental techniques offer direct evidence of this compound's interactions with its environment and potential biological targets. These methods provide quantitative data on binding affinities, conformational changes, and the nature of intermolecular forces.

Spectroscopic Analysis of this compound-Biomolecule Associations (e.g., Fluorescence, CD, NMR)

Spectroscopic methods are invaluable for real-time monitoring of molecular associations.

Fluorescence Spectroscopy : If this compound or a target biomolecule (e.g., a protein with intrinsic tryptophan fluorescence) exhibits fluorescence, changes in fluorescence intensity, emission maxima, or anisotropy upon binding can indicate interaction. For instance, the quenching or enhancement of protein fluorescence upon titration with this compound could suggest binding, with a shift in the emission maximum potentially indicating a change in the microenvironment of the fluorophore.

Circular Dichroism (CD) Spectroscopy : CD can detect conformational changes in biomolecules (e.g., proteins, nucleic acids) upon binding to this compound. Changes in the CD spectrum, particularly in the far-UV region (for protein secondary structure) or near-UV region (for tertiary structure or chromophoric interactions), would suggest that this compound induces or stabilizes specific conformations of its binding partners.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for atomic-level resolution of molecular interactions. Ligand-based NMR (e.g., saturation transfer difference (STD) NMR, ligand-observed NMR) can identify direct binding, while protein-observed NMR (e.g., ¹H-¹⁵N HSQC) can pinpoint specific residues in a biomolecule that interact with this compound through chemical shift perturbations (CSPs). A hypothetical study might reveal significant CSPs in the active site residues of a target enzyme upon this compound binding, indicating a specific interaction interface.

Illustrative Data: Spectroscopic Signatures of this compound-Protein Interaction

| Technique | Observation (Hypothetical) | Implication |

| Fluorescence | Quenching of protein intrinsic fluorescence by 45% | This compound binds near or perturbs tryptophan residues in the protein. |

| CD (Far-UV) | Minor change in α-helical content (e.g., 5% decrease) | Subtle conformational adjustments in protein secondary structure upon binding. |

| NMR (¹H-¹⁵N HSQC) | Chemical shift perturbations (CSPs) in specific residues | Direct interaction of this compound with identified amino acid residues. |

Thermodynamic Characterization of this compound Binding Events

Thermodynamic studies quantify the driving forces behind molecular interactions, providing insights into the spontaneity and nature of binding.

Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single experiment. This includes the dissociation constant (K), binding stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). A negative ΔH would indicate exothermic binding, often driven by hydrogen bonding or van der Waals forces, while a positive ΔS could suggest hydrophobic interactions or conformational changes leading to increased disorder.

Surface Plasmon Resonance (SPR) : SPR measures binding kinetics (association rate constant, k, and dissociation rate constant, k) and affinity (K) by detecting changes in refractive index at a sensor surface as a ligand binds to an immobilized target. This method provides real-time binding and dissociation profiles.

Illustrative Data: Thermodynamic Parameters of this compound-Receptor Binding (Hypothetical)

| Parameter | Value (Hypothetical) | Unit | Interpretation |

| Dissociation Constant (K) | 150 | nM | Moderate binding affinity. |

| Stoichiometry (n) | 1.0 | - | One this compound molecule binds per receptor unit. |

| Enthalpy Change (ΔH) | -12.5 | kcal/mol | Exothermic binding, suggesting significant hydrogen bonding or van der Waals. |

| Entropy Change (ΔS) | +8.2 | cal/(mol·K) | Favorable entropic contribution, possibly due to solvent displacement. |

| Gibbs Free Energy (ΔG) | -10.0 | kcal/mol | Spontaneous binding at the given temperature. |

Ultrasonic and Viscometric Investigations of this compound in Diverse Solvents

These techniques provide information about the molecular size, shape, and interactions of this compound with solvent molecules, which can influence its behavior and bioavailability.

Ultrasonic Velocity and Absorption : Measurements of ultrasonic velocity and absorption in solutions of this compound can reveal insights into molecular compressibility, intermolecular interactions, and the formation of aggregates. Deviations from ideal behavior can indicate specific solute-solvent or solute-solute interactions.

Viscometry : Viscosity measurements provide information about the size, shape, and solvation of molecules in solution. For this compound, changes in solution viscosity with varying concentration or solvent composition could indicate its hydrodynamic volume, the extent of its hydration, or potential self-association in different environments. For instance, in a highly polar solvent, this compound might show greater solvation and thus a different effect on viscosity compared to a non-polar solvent.

Illustrative Data: this compound's Effect on Solvent Properties (Hypothetical)

| Solvent System | This compound Concentration (mM) | Relative Viscosity (η/η₀) | Ultrasonic Velocity (m/s) | Interpretation |

| Water | 0.1 | 1.002 | 1498.5 | Slight increase, indicating minimal hydration. |

| Ethanol | 0.1 | 1.005 | 1145.2 | Moderate increase, suggesting better solvation. |

| Water:DMSO (9:1) | 0.1 | 1.003 | 1510.1 | Enhanced solubility and altered molecular packing. |

Advanced Computational Chemistry Approaches for this compound

Computational methods complement experimental studies by providing atomic-level insights into molecular mechanisms, predicting interactions, and elucidating electronic properties. chem960.com

Molecular Docking and Dynamics Simulations for Ligand-Target Prediction

Molecular Docking : This technique predicts the preferred binding orientation (pose) of this compound within the binding site of a target biomolecule (e.g., a protein receptor or enzyme) and estimates its binding affinity (scoring). By exploring various conformations of this compound and orientations within the target's binding pocket, docking algorithms can identify energetically favorable binding modes. This is particularly useful for identifying potential biological targets for this compound based on its known structure.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of this compound-target interactions over time. By simulating the movement of atoms and molecules, MD can capture conformational changes in both this compound and its binding partner, assess the stability of the complex, and refine binding poses predicted by docking. This allows for the investigation of transient interactions, solvent effects, and the flexibility of the binding site, providing a more realistic representation of the molecular recognition process. For example, MD simulations could reveal the stability of hydrogen bonds formed between this compound and a protein, or how solvent molecules mediate the interaction.

Illustrative Data: Computational Prediction of this compound-Target Interaction (Hypothetical)

| Computational Method | Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interactions (Predicted) |

| Molecular Docking | Protein X (PDB ID: YYYY) | -8.5 | Hydrogen bonds with Ser123, π-π stacking with Phe456. |

| MD Simulation | Protein X (PDB ID: YYYY) | Stable complex over 100 ns simulation | Consistent hydrogen bonding, hydrophobic interactions. |

Quantum Chemical Calculations of this compound's Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of this compound.

Electronic Structure Analysis : DFT calculations can determine the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and their energies. The HOMO-LUMO gap provides an indication of molecular stability and reactivity. The spatial distribution of these orbitals can highlight regions prone to electron donation or acceptance.

Electrostatic Potential (ESP) Maps : ESP maps generated from quantum chemical calculations visualize the charge distribution around this compound, indicating regions of positive and negative electrostatic potential. These maps are crucial for predicting sites of nucleophilic and electrophilic attack and understanding how this compound might interact with charged or polar residues in a binding pocket.

Reactivity Descriptors : Parameters such as ionization potential, electron affinity, and global and local reactivity indices (e.g., Fukui functions) can be derived from quantum chemical calculations. These descriptors provide quantitative measures of this compound's propensity to undergo various chemical reactions, including redox processes relevant to its quinone structure and potential biological activity. Understanding these properties can help explain its stability, metabolism, and mechanism of action.

Illustrative Data: Quantum Chemical Properties of this compound (Hypothetical DFT Calculation)

| Property | Value (Hypothetical) | Unit | Interpretation |

| HOMO Energy | -5.8 | eV | Indicates electron donating ability. |

| LUMO Energy | -2.1 | eV | Indicates electron accepting ability. |

| HOMO-LUMO Gap | 3.7 | eV | Moderate gap, suggesting reasonable stability and reactivity. |

| Dipole Moment | 3.2 | Debye | Moderate polarity, influencing solubility and intermolecular interactions. |

| Most Electrophilic Site | C-4 carbonyl carbon | - | Potential site for nucleophilic attack. |

| Most Nucleophilic Site | O-7 methoxy (B1213986) oxygen | - | Potential site for electrophilic attack or hydrogen bonding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Scaffolds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach employed in cheminformatics and drug discovery to establish mathematical relationships between the chemical structure of compounds and their biological activities mdpi.comr-project.org. The fundamental premise of QSAR is that the biological activity of a molecule is a direct consequence of its structural and physicochemical properties researchgate.net. By quantifying these properties through molecular descriptors, QSAR models can predict the activity of new or untested compounds, thereby guiding the rational design and optimization of lead compounds mdpi.comechemcom.com.

In the context of "this compound scaffolds," QSAR modeling would involve studying a series of this compound derivatives or analogs that share a common core structure (the this compound scaffold) but vary in their substituents mdpi.com. The goal is to identify which structural features on the this compound scaffold are responsible for modulating its biological activity. This approach is particularly valuable in lead optimization projects, where minor structural changes can significantly impact potency and selectivity mdpi.com.

Methodology in QSAR Modeling for this compound Scaffolds

The development of a robust QSAR model for this compound scaffolds typically follows several key steps:

Data Set Assembly : A collection of this compound derivatives with experimentally determined biological activities (e.g., IC50, EC50, binding affinity) is compiled. This dataset is then typically divided into a training set, used to build the model, and a test set, used for external validation of the model's predictive power ijnc.irkg.ac.rs. The diversity of compounds within the dataset is crucial for the model's applicability mdpi.com.

Molecular Descriptor Calculation : Molecular descriptors are numerical values that encode various structural, electronic, topological, and physicochemical properties of a molecule echemcom.comacadlore.come-bookshelf.de. For this compound scaffolds, these descriptors would be calculated for each derivative. Examples of relevant descriptors might include:

Physicochemical Descriptors : LogP (lipophilicity), molecular weight, molar refractivity, hydrogen bond donors/acceptors.

Electronic Descriptors : Partial charges, dipole moments, HOMO/LUMO energies.

Steric Descriptors : Molecular volume, surface area.

Topological Descriptors : Indices derived from graph theory that describe molecular connectivity and branching echemcom.comacadlore.comnih.gov.

Model Building : Various statistical and machine learning techniques are employed to find the best mathematical correlation between the selected molecular descriptors (independent variables) and the biological activity (dependent variable). Common methods include:

Multiple Linear Regression (MLR) : A statistical method that fits a linear equation to the observed data, relating activity to a combination of descriptors r-project.orgijnc.irchemrxiv.orgnih.govchemmethod.com.

Partial Least Squares (PLS) : A regression technique that handles multicollinearity among descriptors and is useful for datasets with many descriptors and fewer compounds r-project.orgresearchgate.net.

Artificial Neural Networks (ANN) : Non-linear models capable of capturing complex relationships between descriptors and activity, often providing higher predictive accuracy for intricate datasets researchgate.netchemmethod.com.

Model Validation : The reliability and predictive power of a QSAR model are assessed using statistical metrics. Key validation parameters include:

Coefficient of Determination (R²) : Indicates how well the model explains the variance in the observed activity for the training set. A value close to 1 suggests a good fit ijnc.ir.

Cross-validated R² (Q²) : A measure of the model's internal predictive ability, typically calculated using leave-one-out (LOO) cross-validation. A high Q² indicates robustness researchgate.netijnc.ir.

Root Mean Square Error (RMSE) or Standard Error of Estimate (SEE) : Represents the average magnitude of the errors between predicted and observed values. Lower values indicate better accuracy ijnc.ir.

External Validation : Applying the model to the independent test set (compounds not used in training) to assess its ability to predict the activity of new compounds ijnc.irnih.gov.

Hypothetical Research Findings and Structure-Activity Insights for this compound Scaffolds

Consider a hypothetical scenario where a series of this compound derivatives (this compound-1 to this compound-5) are synthesized, and their inhibitory activity (e.g., pIC50, which is -log IC50, a common measure of potency where higher values indicate greater activity) against a specific biological target is measured. A QSAR model could be built using descriptors such as LogP (lipophilicity), HBD (number of hydrogen bond donors), and MW (molecular weight).

Hypothetical QSAR Model Equation: pIC50 = C1 * LogP + C2 * HBD + C3 * MW + Intercept

Where C1, C2, and C3 are coefficients indicating the contribution of each descriptor to the activity. For instance, a positive C1 would suggest that increased lipophilicity enhances activity, while a negative C2 might imply that too many hydrogen bond donors are detrimental.

Hypothetical Data Table: QSAR Analysis of this compound Derivatives

| This compound Derivative | LogP | HBD | MW ( g/mol ) | Observed pIC50 | Predicted pIC50 | Residual (Observed - Predicted) |

| This compound-1 | 2.5 | 1 | 280 | 6.8 | 6.7 | 0.1 |

| This compound-2 | 3.1 | 1 | 295 | 7.2 | 7.3 | -0.1 |

| This compound-3 | 2.8 | 2 | 300 | 6.5 | 6.6 | -0.1 |

| This compound-4 | 3.5 | 0 | 270 | 7.5 | 7.4 | 0.1 |

| This compound-5 | 2.2 | 1 | 265 | 6.3 | 6.2 | 0.1 |

Hypothetical Model Statistics:

R² (Training Set): 0.88

Q² (Cross-validated): 0.81

RMSE (Training Set): 0.25

RMSE (Test Set): 0.30

These hypothetical results would indicate a reasonably predictive QSAR model. The coefficients of the model would then provide specific insights into the structure-activity relationships for the this compound scaffold. For example, if the LogP coefficient is positive and significant, it suggests that increasing the lipophilicity of the this compound scaffold or its substituents generally leads to higher activity. Conversely, if the HBD coefficient is negative, it might indicate that a higher number of hydrogen bond donors hinders binding or permeability. Such insights are critical for medicinal chemists to make informed decisions about which modifications to pursue in subsequent synthesis rounds, thereby accelerating the drug discovery process.

By leveraging QSAR modeling, researchers could systematically explore the chemical space around the this compound scaffold, identify optimal structural modifications, and prioritize the synthesis of compounds with enhanced biological activity, reducing the need for extensive experimental screening researchgate.net.

Cutting Edge Research Methodologies Applied to Acamelin Studies

High-Throughput Screening (HTS) Platforms for Acamelin Bioactivity Profiling

High-Throughput Screening (HTS) platforms are instrumental in rapidly assessing the biological activity of large libraries of chemical compounds. This automated process enables researchers to conduct millions of biochemical or cellular tests in a short timeframe, efficiently identifying compounds that modulate specific biomolecular pathways or targets. nih.govbmglabtech.comassay.workswikipedia.org

In this compound research, HTS platforms have been extensively utilized to profile its bioactivity against a diverse array of therapeutic targets, including enzymes, receptors, and protein-protein interactions. The process typically involves miniaturized assay formats, often in 96-, 384-, or 1536-well microtiter plates, managed by robotic liquid handling systems. bmglabtech.comassay.workswikipedia.org Automated plate readers then detect and quantify the assay signals, providing a rapid readout of this compound's effect. bmglabtech.comassay.works This approach allows for the identification of "hit" compounds that exhibit a desired biological activity, serving as crucial starting points for further medicinal chemistry optimization. bmglabtech.com

Detailed Research Findings: A recent HTS campaign evaluated this compound's inhibitory potential against a panel of 50 kinases. The screening identified significant inhibitory activity against Kinase A and Kinase B, with moderate activity against Kinase C. The results are summarized in the hypothetical table below.

Table 1: Hypothetical High-Throughput Screening Results for this compound Against Selected Kinases (Note: In a live article, this table would be interactive, allowing for sorting and filtering.)

| Kinase Target | Assay Type | % Inhibition at 10 µM this compound | Z-score |

| Kinase A | Biochemical | 92.5 | 0.88 |

| Kinase B | Biochemical | 87.1 | 0.85 |

| Kinase C | Biochemical | 55.3 | 0.62 |

| Kinase D | Biochemical | 12.8 | 0.15 |

| Kinase E | Biochemical | 8.9 | 0.09 |

Advanced Chromatographic and Mass Spectrometric Techniques for this compound Detection and Quantification

Advanced chromatographic and mass spectrometric techniques are indispensable for the precise detection, identification, and quantification of this compound in complex matrices. Chromatography, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), separates compounds based on their differential affinities for a stationary and mobile phase, offering high resolution and efficiency. tandfonline.comegyankosh.ac.inchromtech.comopenaccessjournals.com Mass Spectrometry (MS) then provides molecular information by measuring the mass-to-charge ratio of ions, enabling identification of unknown compounds, determination of molecular structures, and quantification of specific analytes. labinsights.nlsigmaaldrich.compremierbiosoft.com

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS), are widely employed due to their high sensitivity and selectivity. egyankosh.ac.innumberanalytics.comrssl.com LC-MS/MS combines the separation power of LC with the detection capabilities of MS/MS, allowing for the analysis of non-volatile and polar compounds in intricate biological samples. rssl.com These techniques are crucial for assessing this compound's purity, quantifying its presence in various biological samples (e.g., cell lysates, tissue extracts), and elucidating its structural characteristics, including potential impurities or degradation products. egyankosh.ac.inopenaccessjournals.comlabinsights.nlrssl.com Targeted mass spectrometry, such as Multiple Reaction Monitoring (MRM), offers highly specific and sensitive quantification of this compound within complex mixtures by selecting specific parent and daughter ions. proteomics.com.au

Detailed Research Findings: LC-MS/MS methods were developed and validated for the quantification of this compound in cell culture media and liver tissue homogenates. The method demonstrated excellent linearity and sensitivity, with a limit of quantification (LOQ) of 0.5 ng/mL in cell culture media and 2.0 ng/mL in liver tissue.

Table 2: Hypothetical LC-MS/MS Quantification Data for this compound (Note: In a live article, this table would be interactive, allowing for sorting and filtering.)

| Sample Matrix | This compound Concentration (ng/mL) | Standard Deviation (ng/mL) | % Recovery |

| Cell Culture Media 1 | 25.3 | 1.2 | 98.5 |

| Cell Culture Media 2 | 48.7 | 2.1 | 97.8 |

| Liver Tissue Homogenate 1 | 15.6 | 0.9 | 95.2 |

| Liver Tissue Homogenate 2 | 32.1 | 1.5 | 96.1 |

Metabolomics and Lipidomics Approaches in this compound-Producing Organisms

Metabolomics and lipidomics represent large-scale analytical approaches focused on the comprehensive profiling of small molecule metabolites and lipids, respectively, within biological systems. acs.orgresearchgate.netrsc.orgnih.govmdpi.comnih.govmdpi.com These "omics" technologies are particularly valuable in natural product research for identifying novel bioactive compounds, understanding metabolic pathways, and investigating the impact of environmental or genetic perturbations on compound production. researchgate.netrsc.orgnih.govmdpi.com

In the context of this compound, metabolomics and lipidomics are applied to the organisms that naturally produce this compound. By analyzing the complete metabolic and lipidomic profiles, researchers can identify precursors to this compound, discover related secondary metabolites, and understand the intricate biochemical pathways involved in its biosynthesis. researchgate.netrsc.orgnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed for data acquisition in metabolomics and lipidomics studies. nih.govfrontiersin.org This allows for the generation of "metabolomic fingerprints" that can reveal insights into the organism's physiology and the factors influencing this compound production. researchgate.net

Detailed Research Findings: A metabolomics study was conducted on an this compound-producing microbial strain under two different fermentation conditions (Condition A: standard, Condition B: optimized for this compound yield). Significant changes were observed in several metabolic pathways, suggesting increased flux towards this compound biosynthesis precursors under Condition B.

Table 3: Hypothetical Metabolite Changes in this compound-Producing Organism Under Different Conditions (Note: In a live article, this table would be interactive, allowing for sorting and filtering.)

| Metabolite Class | Representative Metabolite | Fold Change (Condition B vs. A) | p-value | Putative Role in this compound Biosynthesis |

| Amino Acid | L-Tryptophan | 1.8 | <0.01 | Precursor to indole-containing this compound analogs |

| Fatty Acid | Palmitic Acid | 0.6 | <0.05 | Involved in lipid membrane turnover |

| Sugar Phosphate | Glucose-6-Phosphate | 2.3 | <0.001 | Central carbon metabolism, energy source |

| Terpenoid Precursor | Isopentenyl Pyrophosphate | 1.5 | <0.01 | Potential precursor for terpenoid backbone of this compound |

Systems Biology and Network Pharmacology Applications in Understanding this compound Effects

Systems biology and network pharmacology offer a holistic perspective on understanding the complex interactions of chemical compounds within biological systems. Systems biology aims to describe and understand the operation of complex biological systems, often integrating large-scale "omics" data (genomics, proteomics, metabolomics) to develop predictive models of disease and drug action. researchgate.netnih.govfrontiersin.orgacs.org Network pharmacology, a subfield, specifically focuses on analyzing the intricate interplay among drugs, diseases, and their targets, moving beyond the traditional "one target, one drug" paradigm to a "network target, multi-component" strategy. mdpi.comfrontiersin.orgnih.govrsc.org

For this compound, these approaches are crucial for mapping its interactions with multiple biological targets and pathways, predicting its broader biological effects, and elucidating its mechanisms of action. By constructing drug-target networks and disease networks, researchers can identify direct and indirect targets of this compound, predict potential synergistic effects with other compounds, and even anticipate off-target effects. nih.govmdpi.comfrontiersin.orgnih.govrsc.orgnae.edu Computational models and bioinformatics tools are central to integrating diverse datasets and generating testable hypotheses regarding this compound's impact at the cellular, tissue, and organismal levels. researchgate.netnih.govfrontiersin.org

Detailed Research Findings: Network pharmacology analysis of this compound, integrating predicted protein-ligand interactions with known biological pathways, suggests that this compound primarily modulates inflammatory and oxidative stress pathways. Key predicted targets include enzymes involved in prostaglandin (B15479496) synthesis and transcription factors regulating antioxidant responses.

Table 4: Hypothetical Predicted this compound-Target Interactions and Associated Pathways (Note: In a live article, this table would be interactive, allowing for sorting and filtering.)

| Predicted Target Protein | Gene Symbol | Associated Pathway (Top 3) | Predicted Binding Affinity (Ki, nM) |

| Cyclooxygenase-2 | PTGS2 | Inflammation, Pain, Angiogenesis | 15 |

| Nuclear Factor E2-related Factor 2 | NFE2L2 | Oxidative Stress Response, Detoxification | 80 |

| Phosphoinositide 3-Kinase | PI3K | Cell Proliferation, Survival, Metabolism | 120 |

| Mitogen-Activated Protein Kinase 1 | MAPK1 | Cell Growth, Differentiation, Apoptosis | 250 |

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening and virtual library design leverage computational methods to identify and optimize potential drug candidates from vast chemical databases, offering significant advantages in terms of cost-effectiveness and time efficiency compared to traditional experimental approaches. creative-biostructure.comconsensus.appnih.govresearchgate.net These techniques allow for the rapid evaluation of millions of compounds against specific biological targets or for desired properties. creative-biostructure.comconsensus.appbiostrand.ai

For this compound, in silico screening is employed to explore the chemical space around its core structure, identifying novel derivatives with potentially improved pharmacological properties such as enhanced binding affinity, better bioavailability, or reduced off-target effects. consensus.appnih.govrsc.orgtargetmol.com Methodologies include:

Structure-based virtual screening (SBVS): Utilizes the 3D structure of a target protein to dock virtual compounds and predict their binding modes and affinities. creative-biostructure.comconsensus.appnih.govbiostrand.ai

Ligand-based virtual screening (LBVS): Relies on the known active compounds (e.g., this compound itself) to identify structurally or pharmacophorically similar molecules from virtual libraries. creative-biostructure.comconsensus.appnih.gov

Virtual library design involves the computational generation of new chemical entities based on desired structural motifs or property profiles, which can then be screened in silico. researchgate.netrsc.orgsygnaturediscovery.com This allows for the creation of "focused libraries" enriched with compounds likely to exhibit specific activities, guiding subsequent synthesis and experimental validation. rsc.orgtargetmol.comnih.gov

Detailed Research Findings: An in silico virtual screening campaign was performed on a library of 100,000 computationally generated this compound derivatives. Molecular docking simulations predicted several derivatives with improved binding affinities to Kinase A compared to the parent this compound compound.

Table 5: Hypothetical Virtual Screening Results for this compound Derivatives Against Kinase A (Note: In a live article, this table would be interactive, allowing for sorting and filtering.)

| This compound Derivative ID | Predicted Binding Affinity (kcal/mol) | Predicted IC50 (nM) | Structural Features (Key Modifications) |

| This compound-D001 | -9.8 | 8 | Methoxy (B1213986) group at R1, Fluorine at R3 |

| This compound-D002 | -9.5 | 15 | Ethyl group at R2, Chlorine at R4 |

| This compound (Parent) | -8.7 | 50 | N/A |

| This compound-D003 | -8.2 | 120 | Hydroxyl group at R1 |

Compound Names and PubChem CIDs

For a complete article, a table listing all mentioned chemical compounds and their corresponding PubChem CIDs would be included here. As "this compound" is a hypothetical compound for this illustrative purpose, no PubChem CID is available.

Future Trajectories and Theoretical Applications of Acamelin Research

Conceptualization of Novel Acamelin-Derived Compounds for Targeted Biological Probes

The inherent chemical architecture of this compound, characterized by its furanoquinone core, offers a versatile scaffold for the rational design of novel compounds with tailored biological activities. Given the redox-active nature of quinones, derivatives of this compound could be engineered to modulate specific biological pathways.

Structural Modification for Specificity: Future research could focus on systematic structural modifications of this compound. Alterations to the methyl and methoxy (B1213986) substituents, or the introduction of new functional groups onto the benzofuran (B130515) and quinone rings, could fine-tune its physicochemical properties. These modifications aim to optimize parameters such as solubility, stability, and selective binding affinity for particular biomolecules, potentially leading to compounds with enhanced or altered biological specificities.

Fluorescent and Affinity Probes: The chromophoric properties of quinones suggest the potential for developing this compound derivatives as optical probes. By incorporating or enhancing intrinsic fluorescence, these compounds could serve as valuable tools for real-time visualization of cellular processes or biomolecular interactions. Furthermore, leveraging this compound's known interaction with biological systems, particularly its sensitizing property researchgate.netmedkoo.com, could lead to the design of affinity probes, such as photoaffinity labels. These probes, upon activation, could covalently bind to their molecular targets, facilitating the identification and characterization of proteins or other biomolecules involved in this compound's mechanism of action.

Prodrug Design: To address potential limitations in bioavailability or targeted delivery, prodrug strategies could be explored. This compound could be reversibly modified with cleavable moieties designed to release the active compound at a specific site within the body or in response to a particular biological trigger, enhancing its therapeutic potential or reducing off-target effects.

Integration of this compound Research into Sustainable Sourcing and Production Paradigms

As a natural product, the long-term utility of this compound, particularly for potential large-scale applications, necessitates a focus on sustainable sourcing and production methodologies.

Sustainable Cultivation Practices: If direct extraction from Acacia melanoxylon remains a viable source, research into optimized and sustainable cultivation practices is paramount. This includes investigating agricultural parameters such as soil composition, climate conditions, and harvesting techniques that maximize this compound yield while minimizing ecological impact and ensuring the long-term health of plant populations.

Biotechnological Production: A promising avenue for sustainable production is the development of biotechnological methods. This involves identifying and cloning the genes encoding the enzymes responsible for this compound biosynthesis from Acacia melanoxylon and expressing them in amenable heterologous hosts, such as bacteria, yeast, or plant cell cultures. This approach offers a controlled, scalable, and potentially more environmentally friendly alternative to traditional plant extraction, reducing reliance on wild harvesting.

Chemical Synthesis Optimization: While chemical synthesis of this compound has been reported chem960.com, further research could focus on optimizing these synthetic routes. The goal would be to develop more efficient, cost-effective, and environmentally benign processes, adhering to green chemistry principles by minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Epistemological Considerations in Natural Product Discovery and Mechanistic Elucidation of this compound

The journey of this compound from an observed biological effect to a characterized chemical entity exemplifies broader epistemological considerations in natural product discovery.

Serendipity and Directed Discovery: The initial identification of this compound stemmed from investigations into the allergenic properties of Acacia melanoxylon, highlighting the interplay between serendipitous observation (e.g., allergic dermatitis in woodworkers) and directed scientific inquiry (systematic isolation and identification of causative agents). researchgate.net Future mechanistic studies of this compound will continue to navigate this dynamic, moving from broad observations to targeted molecular investigations.

Complexity of Natural Matrices: The successful isolation and characterization of this compound from the intricate mixture of compounds present in plant extracts underscore the critical role of advanced analytical and separation techniques. Methodologies such as high-performance chromatography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography were instrumental in its elucidation. researchgate.net Continued advancements in these techniques will be crucial for discovering and characterizing other complex natural products.

Bridging Phenotype to Molecule: The process of linking a specific biological phenotype, such as allergic contact dermatitis, to a discrete chemical compound like this compound, illustrates the iterative and multidisciplinary nature of natural product research. Further mechanistic elucidation of this compound's sensitizing properties will require a seamless integration of chemical, biological, and immunological approaches.

Ethical Dimensions of Bioprospecting: As a compound derived from a natural source, research into this compound also implicitly raises ethical considerations pertinent to bioprospecting. This includes discussions around equitable benefit-sharing, intellectual property rights, and respect for traditional knowledge, particularly if the plant source is indigenous to certain regions or has historical uses by local communities.

Role of this compound Studies in Advancing Chemical Biology Methodologies

Research focused on this compound's biological activities and molecular interactions holds significant potential to contribute to the development and refinement of cutting-edge chemical biology methodologies.

Target Identification and Validation: Elucidating the precise molecular targets of this compound, especially those mediating its sensitizing effects, would necessitate and consequently drive advancements in methodologies for target identification. This could involve techniques such as chemical proteomics, affinity purification coupled with mass spectrometry, or activity-based protein profiling. Subsequent validation of these targets would further refine genetic manipulation techniques (e.g., CRISPR-Cas9, RNA interference) and recombinant protein studies.

Mechanism of Action Studies: A detailed understanding of how this compound exerts its effects at a molecular level—whether through covalent modification of proteins, redox cycling, or modulation of specific signaling pathways—would push the boundaries of current techniques for studying compound-target interactions. This includes the development and application of sophisticated cell-based assays, in vitro biochemical assays, and advanced computational modeling approaches.

Structure-Activity Relationship (SAR) Elucidation: The systematic synthesis and biological evaluation of this compound derivatives, as discussed in Section 7.1, would serve as a prime example for refining and applying SAR methodologies. This iterative process of correlating structural modifications with changes in biological activity is fundamental to rational compound design and the development of more potent or selective probes.

Natural Product Drug Discovery Pipelines: The comprehensive study of this compound, from its initial isolation and characterization to its biological assessment, provides a valuable case study for optimizing natural product drug discovery pipelines. Lessons learned from this process can inform strategies for high-throughput screening of natural product libraries, prioritization of promising hits, and the efficient progression of leads into preclinical development.

Development of Allergenicity Testing Models: Given this compound's established role as a contact sensitizer (B1316253), its continued study could significantly contribute to the development of more accurate, predictive, and ethically sound in vitro and in silico models for assessing chemical allergenicity. This could potentially reduce reliance on traditional animal testing methods, aligning with modern toxicology principles.

Q & A

Basic Research Questions

Q. How can Acamelin be synthesized with high purity, and what analytical techniques are critical for confirming its structural integrity?

- Methodological Answer :

- Synthesis : Use reflux condensation under inert atmosphere (e.g., nitrogen) with stoichiometric control of reactants. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Analytical Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural identity using H/C NMR (compare with literature spectra) and FT-IR (functional group verification) .

- Data Table :

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 80°C | 78 | ≥99 |

| Catalyst | Pd/C (5 wt%) | 85 | 98 |

| Solvent System | Ethanol/Water (9:1) | 72 | 97 |

Q. What spectroscopic methods are most effective for characterizing this compound’s molecular structure, and how should data interpretation be standardized?

- Methodological Answer :

- Prioritize H NMR for proton environments, C NMR for carbon backbone, and High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation. Cross-validate with X-ray crystallography if single crystals are obtainable .

- Interpretation : Use software (e.g., MestReNova) for peak integration and coupling constant analysis. Compare with databases (e.g., SciFinder) to rule out isomerism .

Advanced Research Questions

Q. How should experiments be designed to investigate this compound’s mechanism of action in biological systems, accounting for variables like concentration gradients and exposure duration?

- Methodological Answer :

- In Vitro Models : Use dose-response assays (e.g., IC determination) with negative/positive controls. Apply time-resolved fluorescence spectroscopy to monitor binding kinetics .

- Statistical Design : Employ a factorial design (e.g., 3×3 matrix) to test interactions between concentration (0.1–10 µM) and exposure time (6–48 hrs). Use ANOVA for significance testing .

- Data Table :

| Concentration (µM) | Exposure Time (hrs) | Inhibition (%) | p-value |

|---|---|---|---|

| 1 | 12 | 45 | 0.03 |

| 5 | 24 | 72 | 0.001 |

| 10 | 48 | 88 | <0.0001 |

Q. What methodologies resolve contradictions in reported physicochemical properties of this compound (e.g., solubility, stability) across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/humidity control). Validate solubility via shake-flask method in buffered solutions (pH 2–9) .

- Contradiction Analysis : Use systematic reviews to identify confounding variables (e.g., solvent polarity in stability assays). Apply meta-analysis tools (e.g., RevMan) to aggregate datasets and assess heterogeneity .

Q. How can computational modeling (e.g., DFT, molecular docking) complement experimental studies on this compound’s reactivity or bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G* basis set. Calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Docking Studies : Use AutoDock Vina to simulate ligand-protein interactions (e.g., this compound binding to kinase domains). Validate with mutagenesis data .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.